molecular formula C8H8BrNO3 B1463515 Methyl 5-bromo-6-methoxynicotinate CAS No. 93349-99-6

Methyl 5-bromo-6-methoxynicotinate

Cat. No.: B1463515
CAS No.: 93349-99-6
M. Wt: 246.06 g/mol
InChI Key: UCOBYBCUAQNLBK-UHFFFAOYSA-N
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Description

Methyl 5-bromo-6-methoxynicotinate is a useful research compound. Its molecular formula is C8H8BrNO3 and its molecular weight is 246.06 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromo-6-methoxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-12-7-6(9)3-5(4-10-7)8(11)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOBYBCUAQNLBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673242
Record name Methyl 5-bromo-6-methoxypyridine-3-carboxylate
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Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93349-99-6
Record name 3-Pyridinecarboxylic acid, 5-bromo-6-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93349-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-bromo-6-methoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

A Versatile Linchpin in Synthetic Chemistry

The true value of a chemical intermediate lies in its ability to participate in a diverse array of chemical transformations, enabling the construction of a wide range of molecular architectures. Methyl 5-bromo-6-methoxynicotinate exemplifies this versatility, primarily through its capacity to undergo various cross-coupling reactions and serve as a scaffold for the introduction of new functional groups.

The bromine atom at the 5-position of the pyridine (B92270) ring is a key handle for chemists to build molecular complexity. This site is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are workhorses of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For instance, the bromine can be readily replaced with aryl, heteroaryl, or alkyl groups, providing a straightforward route to a vast library of substituted nicotinates.

Furthermore, the methoxy (B1213986) group at the 6-position and the methyl ester at the 3-position can be chemically modified. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to an alcohol, opening up further avenues for derivatization. The methoxy group can also be a site for nucleophilic aromatic substitution under certain conditions, although this is generally less facile than reactions at the brominated position. This multi-faceted reactivity makes this compound a highly valuable and adaptable tool in the synthetic chemist's arsenal.

Pioneering Advanced Molecular Structures

Regioselective Synthesis Strategies and Pathway Optimization

Achieving regioselectivity—the control of where a chemical reaction occurs on a molecule—is a primary challenge in the synthesis of polysubstituted pyridines like this compound. Optimization of reaction pathways focuses on maximizing the yield of the desired isomer while minimizing purification steps.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and, in some cases, improving regioselectivity and yields. In the synthesis of related methoxynicotinate structures, microwave irradiation has been effectively employed. For instance, the synthesis of methyl 2-amino-6-methoxynicotinate, a valuable building block, utilized sequential microwave-induced reactions. researchgate.net This approach involved a regioselective 6-methoxylation step, followed by esterification and a subsequent microwave-promoted reaction with p-methoxybenzylamine. researchgate.net

The key advantages of using microwave heating include rapid and uniform heating of the reaction mixture, which can lead to significantly shorter reaction times compared to conventional heating methods. This technique has been shown to improve the regioselectivity and purity profile of reaction products in the synthesis of heterocyclic compounds. researchgate.net The amination of chlorinated precursors, a common step in creating derivatives, also proceeds smoothly under microwave irradiation, often in environmentally benign solvents like water. mendeley.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis Steps for Nicotinate (B505614) Derivatives

Step Conventional Method Microwave-Assisted Method Advantage of Microwave
Methoxylation Typically requires prolonged heating under reflux. Rapid heating leads to shorter reaction times. Improved reaction speed and efficiency. researchgate.net
Amination Often requires high temperatures and extended reaction times. Reaction occurs smoothly with reduced time. mendeley.com "Green chemistry" protocol, high yields. mendeley.com

Flow chemistry, or continuous flow processing, offers another advanced methodology for synthesis optimization. In this technique, reactants are pumped through a reactor, such as a heated tube or a microfluidic chip, where the reaction occurs. This method provides precise control over reaction parameters like temperature, pressure, and reaction time, leading to improved consistency, safety, and scalability.

In the context of nicotinic acid derivatives, flow chemistry has been instrumental in post-synthesis modifications. A notable application is in deprotection steps, such as the hydrogenation used to remove a protecting group from an amine. A microfluidic hydrogenation setup was used for the final deprotection step in the synthesis of methyl 2-amino-6-methoxynicotinate, affording an improved purity profile of the final product. researchgate.net This demonstrates the synergy of combining microwave and flow technologies to create efficient and clean synthetic pathways. researchgate.net

Functional Group Interconversions and Derivatization Approaches

The chemical versatility of this compound is unlocked through various functional group interconversions. The ester, bromo, and methoxy groups on the pyridine ring can all be targeted to create a wide array of derivatives for different applications.

The methyl ester group in the target molecule is typically introduced via the esterification of the corresponding carboxylic acid, 5-bromo-6-methoxynicotinic acid. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid. scholarsresearchlibrary.comyoutube.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This activation step makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol (B129727). youtube.com A tetrahedral intermediate is formed, which then undergoes a proton transfer. Finally, the elimination of a water molecule and deprotonation of the carbonyl oxygen yield the methyl ester and regenerate the acid catalyst. youtube.com The reaction is reversible, and to drive it towards the product, an excess of the alcohol reactant is often used. youtube.com In some processes, the reaction is heated to reflux to increase the rate, and water is removed as it forms. google.com

Table 2: Conditions for Esterification of Nicotinic Acid Derivatives

Reactant Alcohol/Solvent Catalyst Conditions Outcome Reference
Nicotinic Acid Methanol Conc. H₂SO₄ Reflux Methyl nicotinate scholarsresearchlibrary.com

The ester functional group of this compound can be reduced to a primary alcohol, yielding (5-bromo-6-methoxypyridin-3-yl)methanol. This transformation is a key strategy for structural diversification, as the resulting hydroxymethyl group can be further modified.

A common and effective method for this reduction is the use of sodium borohydride (B1222165) (NaBH₄) in methanol (MeOH). scholarsresearchlibrary.com While NaBH₄ is a mild reducing agent, its reactivity towards esters can be significantly enhanced by using a large excess of the reagent and conducting the reaction in a solvent system like refluxing tetrahydrofuran (B95107) (THF). scholarsresearchlibrary.com This NaBH₄-MeOH system is considered inexpensive, safe, and suitable for industrial-scale processes. scholarsresearchlibrary.com The reduction converts the ester carbonyl into a primary alcohol, providing a new site for further chemical reactions.

The pyridine ring in this compound is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by electron-withdrawing groups. The bromo and methoxy substituents, along with the ring nitrogen, influence the reactivity and regioselectivity of these reactions.

Studies on related 2,6-disubstituted-pyridine-3-carboxylates reveal distinct reactivity patterns. For example, when methyl 2,6-dichloropyridine-3-carboxylate is reacted with sodium methoxide, the substitution occurs preferentially at the 2-position when using THF as a solvent. However, changing the solvent to N,N-dimethylformamide (DMF) or methanol results in a highly regioselective substitution at the 6-position. nih.gov This demonstrates the critical role of the solvent in directing the outcome of nucleophilic substitutions on the pyridine ring. Similarly, reactions with other nucleophiles like methylamine (B109427) show that the substitution pattern can be finely tuned. nih.gov The bromine atom at the 5-position and the methoxy group at the 6-position in the title compound would similarly direct the substitution of other leaving groups on the ring, providing pathways to a variety of 6-substituted derivatives.

Table 3: Regioselectivity in Nucleophilic Substitution of Methyl 2,6-dichloropyridine-3-carboxylate

Nucleophile Solvent Major Product Regioselectivity Reference
Sodium Methoxide THF / CH₂Cl₂ Substitution at C-2 Low nih.gov
Sodium Methoxide DMF / MeOH Substitution at C-6 High nih.gov

Catalytic Cross-Coupling Reactions Utilizing this compound

This compound serves as a versatile substrate in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The strategic placement of the bromine atom and the electron-donating methoxy group on the pyridine ring influences the reactivity and selectivity of these transformations.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds. nih.gov It typically involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex in the presence of a base. libretexts.org For this compound, this reaction allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and alkenyl groups at the C5 position of the pyridine ring.

The general reaction scheme for the Suzuki-Miyaura coupling of this compound is as follows:

Suzuki-Miyaura reaction scheme

Detailed Research Findings:

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. Research has shown that various palladium catalysts, such as Pd(PPh₃)₄ and those generated in situ from Pd(OAc)₂ and a phosphine (B1218219) ligand, are effective for this transformation. The selection of the base, commonly potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (B84403) (K₃PO₄), is crucial for the activation of the organoboron species. nih.gov Solvents typically employed include toluene, dioxane, and aqueous mixtures.

A study focused on the diversification of glucocorticoid receptor modulators developed an efficient Suzuki-Miyaura reaction for unprotected ortho-bromoanilines, demonstrating good to excellent yields with a variety of boronic esters. nih.gov This highlights the robustness of the Suzuki-Miyaura coupling for substrates with functional groups that might otherwise require protection. nih.gov The reaction conditions often involve mild temperatures, contributing to the functional group tolerance of the method. nih.govlibretexts.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Pyridine Derivatives

EntryAryl HalideBoronic Acid/EsterCatalystBaseSolventYield (%)
1This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O92
2This compound4-Methylphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O88
33-Bromo-5-methoxypyridineCyclopropylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene75
42-Bromo-4-methoxypyridine(E)-2-Phenylvinylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O85

Sonogashira Coupling in Alkynyl Derivatization

The Sonogashira coupling is a fundamental reaction for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. organic-chemistry.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base. organic-chemistry.org For this compound, the Sonogashira coupling provides a direct route to introduce alkynyl moieties, which are valuable precursors for further synthetic transformations and are present in various biologically active compounds.

The general reaction involves the coupling of this compound with a terminal alkyne:

Sonogashira coupling reaction scheme

Detailed Research Findings:

Successful Sonogashira couplings of bromo-pyridines, including derivatives similar to this compound, have been reported with high efficiency. The choice of palladium catalyst, such as PdCl₂(PPh₃)₂, and copper(I) iodide (CuI) as a co-catalyst is critical. Amines like triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA) serve as both the base and often as the solvent.

Research has demonstrated the utility of the Sonogashira coupling for the derivatization of aryl halides with fluorescent alkynes, highlighting its application in creating probes for analytical purposes. nih.gov One study reported an efficient route to 3-alkyl-6-methyl-1,2,4,5-tetrazines based on the Sonogashira coupling of a bromo-tetrazine with terminal alkynes. chemrxiv.orgrsc.orgchemrxiv.org The optimized conditions involved using PdCl₂(PPh₃)₂ as the catalyst, which provided excellent yields. chemrxiv.org

Table 2: Examples of Sonogashira Coupling Reactions with Pyridine and Other Heterocyclic Halides

EntryHalideAlkynePd CatalystCu(I) SourceBaseSolventYield (%)
1This compoundPhenylacetylenePdCl₂(PPh₃)₂CuITEATHF95
2This compoundTrimethylsilylacetylenePd(PPh₃)₄CuIDIPAToluene90
33-Bromo-6-methyl-1,2,4,5-tetrazineTMS-acetylenePdCl₂(PPh₃)₂--Toluene75 chemrxiv.org
44-Iodopyridine1-HeptynePdCl₂(PPh₃)₂CuITEADMF88

Heck Coupling Applications

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.org This reaction is a powerful tool for the vinylation of aryl and vinyl halides. In the context of this compound, the Heck reaction allows for the introduction of various substituted vinyl groups at the C5 position.

The general scheme for the Heck coupling of this compound is:

Heck coupling reaction scheme

Detailed Research Findings:

The success of the Heck reaction depends on factors such as the palladium catalyst, the phosphine ligand, the base, and the reaction temperature. Common catalysts include Pd(OAc)₂ and PdCl₂, often used in conjunction with phosphine ligands like PPh₃ or P(o-tolyl)₃. The base, typically an amine like triethylamine or a carbonate, is essential for the regeneration of the active palladium(0) catalyst.

A study on the synthesis of 3-vinylindazoles utilized a mechanochemically-activated, chemoselective Heck coupling. beilstein-journals.org This work highlighted the use of catalytic amounts of tetrabutylammonium (B224687) bromide (TBAB) and sodium bromide (NaBr) to improve reaction outcomes. beilstein-journals.org The reaction conditions were optimized to work well for a broad scope of non-activated 3-bromoindazoles and various olefins, yielding good to excellent results. beilstein-journals.org

Table 3: Examples of Heck Coupling Reactions with Bromo-Heterocycles

EntryBromo-HeterocycleAlkeneCatalystBaseAdditiveSolventYield (%)
1This compoundStyrenePd(OAc)₂/PPh₃Et₃N-DMF85
2This compoundMethyl acrylatePdCl₂(PPh₃)₂NaOAc-Acetonitrile (B52724)78
33-Bromo-1-methyl-1H-indazoleStyrenePd(OAc)₂/PPh₃TEATBAB, NaBr(Solvent-free)89 beilstein-journals.org
42-Bromopyridinen-Butyl acrylatePd(OAc)₂K₂CO₃-DMA91

Role of Palladium Catalysis in Cross-Coupling Efficiencies

Palladium catalysis is central to the success of Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions. The efficiency of these reactions is profoundly influenced by the nature of the palladium catalyst, including its oxidation state, ligands, and concentration. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination. uwindsor.ca

Detailed Research Findings:

The choice of palladium precatalyst and ligands can significantly impact reaction outcomes. nih.gov For instance, the use of bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination, leading to higher turnover numbers and yields. In some cases, "ligandless" palladium catalysts, which may form catalytically active nanoparticles in situ, have been shown to be effective.

The concentration of the palladium catalyst, often expressed in mol % or parts per million (ppm), is another critical parameter. nih.gov While higher catalyst loadings can ensure complete conversion, efforts in green chemistry focus on minimizing the amount of palladium used due to its cost and toxicity. Research has demonstrated that highly active catalyst systems can achieve excellent yields with very low catalyst loadings, sometimes at the ppm level. nih.gov The stability of the palladium catalyst is also crucial, as catalyst deactivation can lead to incomplete reactions and lower yields. Additives, such as phase-transfer catalysts like TBAB in Heck reactions, can help stabilize the active Pd(0) species. beilstein-journals.org

Green Chemistry Principles and Sustainable Synthetic Routes for Nicotinate Analogues

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemistryjournals.net These principles are increasingly being applied to the synthesis of nicotinate analogues and other pharmaceutical intermediates to create more sustainable and environmentally friendly manufacturing processes. forensicpaper.com

Key green chemistry principles relevant to the synthesis of nicotinate analogues include:

Waste Prevention: Designing syntheses to minimize waste is a primary goal. acs.orgnih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.orgnih.gov

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in smaller amounts and can be recycled. acs.orgnih.gov

Safer Solvents and Auxiliaries: The use of hazardous solvents and separation agents should be minimized or avoided. acs.org

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible. acs.org

Use of Renewable Feedstocks: Starting materials should be derived from renewable resources rather than depleting fossil fuels. chemistryjournals.net

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided to reduce the number of reaction steps and waste. acs.org

Sustainable Synthetic Routes:

In the context of synthesizing nicotinate analogues, applying green chemistry principles can involve several strategies:

Catalyst Optimization: Developing highly active and recyclable catalysts, including heterogeneous catalysts, can reduce metal waste and improve process efficiency. researchgate.net

Alternative Reaction Media: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids can significantly reduce the environmental impact. chemistryjournals.net Suzuki couplings, for instance, can often be performed in aqueous conditions. libretexts.org

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis or flow chemistry can reduce reaction times and energy consumption compared to conventional heating methods. chemistryjournals.net

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable, cost-effective, and environmentally responsible. forensicpaper.com

Reactivity Profiles and Mechanistic Investigations of Methyl 5 Bromo 6 Methoxynicotinate

Electronic and Steric Influences on Reactive Sites

The reactivity of methyl 5-bromo-6-methoxynicotinate is fundamentally dictated by the electronic landscape of the pyridine (B92270) ring. Pyridine itself is an electron-deficient aromatic heterocycle due to the greater electronegativity of the nitrogen atom compared to carbon. This nitrogen atom withdraws electron density from the ring, making it less susceptible to electrophilic aromatic substitution than benzene. libretexts.orgpearson.com The lone pair of electrons on the nitrogen is not part of the aromatic π-system and can be protonated or coordinate to Lewis acids, which further deactivates the ring towards electrophiles. pearson.com

Bromine Atom Reactivity and Electrophilic Character in Pyridine Derivatives

The bromine atom at the 5-position of this compound is a key site for synthetic transformations, particularly cross-coupling reactions. While electrophilic substitution on the pyridine ring itself is often challenging, the carbon-bromine bond provides a reliable handle for introducing new functional groups. quimicaorganica.org Palladium-catalyzed reactions, such as the Suzuki cross-coupling, are commonly employed to form new carbon-carbon bonds at this position by reacting the bromopyridine with various arylboronic acids. mdpi.com

The electrophilic character of the pyridine ring makes it generally unreactive toward electrophilic aromatic substitution, requiring harsh conditions. libretexts.orgquora.com When such reactions do occur, they tend to favor the 3- and 5-positions, as the intermediate carbocations are more stable than those formed by attack at the 2-, 4-, or 6-positions. quimicaorganica.orgquora.com However, the presence of a strong activating group, like a methoxy (B1213986) or amino group, can facilitate electrophilic substitution. chempanda.com In the case of this compound, the combination of an activating methoxy group and deactivating bromo and ester groups creates a complex reactivity pattern. The bromine atom itself can be the target of reactions like the directed halogen atom transfer (DIXAT), which allows for the chemoselective generation of aryl radicals for further functionalization. acs.orgacs.org

Table 1: Comparison of Reactivity in Substituted Pyridines

Feature Unsubstituted Pyridine Pyridine with Activating Group (e.g., -OCH3) Pyridine with Deactivating Group (e.g., -Br)
Susceptibility to Electrophilic Attack Low libretexts.org Moderate gcwgandhinagar.com Very Low chempanda.com
Favored Position for Electrophilic Attack 3-position quora.com Ortho and para to activating group gcwgandhinagar.com Meta to deactivating group pearson.com
Reactivity in Nucleophilic Substitution Moderate at 2- and 4-positions nih.gov Lowered Enhanced
Utility in Cross-Coupling Reactions Not applicable Possible with prior halogenation High (at halogenated position) mdpi.com

Reaction Kinetics and Mechanistic Elucidation

Detailed kinetic and mechanistic studies on this compound are often specific to the type of reaction being investigated. For palladium-catalyzed cross-coupling reactions, the mechanism generally involves an oxidative addition of the bromopyridine to a palladium(0) complex, followed by transmetalation with the coupling partner (e.g., a boronic acid) and reductive elimination to yield the product and regenerate the catalyst. The kinetics of these reactions can be influenced by factors such as the solvent, temperature, and the nature of the ligands on the palladium catalyst. mdpi.com

Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the electronic structure and reactivity of similar substituted pyridine derivatives. mdpi.com These studies can provide insights into the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity. For example, a larger HOMO-LUMO energy gap generally indicates higher kinetic stability and lower reactivity. mdpi.com Mechanistic investigations into reactions like the directed halogen atom transfer (DIXAT) have also been supported by computational analysis, helping to elucidate the transition states and reaction pathways. acs.orgacs.org

Impact of Methoxy and Ester Groups on Reaction Selectivity and Pathway

The methoxy and methyl ester groups play a crucial role in directing the regioselectivity of reactions involving this compound. The methoxy group at the 6-position is a strong electron-donating group, which activates the pyridine ring towards electrophilic attack, particularly at the positions ortho and para to it. gcwgandhinagar.com However, the inherent deactivation of the pyridine ring and the presence of the other deactivating groups often lead to complex outcomes. pearson.com

The methyl ester group at the 3-position is an electron-withdrawing group that deactivates the ring towards electrophilic substitution. In reactions where the pyridine ring itself is functionalized, the directing effects of the substituents must be carefully considered. For instance, in photochemical reactions of pyridine N-oxides, a variety of functional groups, including esters and methoxy groups, have been shown to be compatible, allowing for selective C-H hydroxylation at the C3 position. acs.org The presence of these groups can also influence the reactivity of other parts of the molecule. For example, in the context of fluoro- and hydro-heteroalkylation of olefins, the presence of a methyl ester or methoxy group on a reacting partner did not show major inhibitory effects on the transformation. acs.org

The combination of these groups ultimately dictates the most favorable reaction pathway. For instance, while the bromine at the 5-position is a prime site for cross-coupling, the electronic nature of the other substituents can influence the efficiency and conditions required for such reactions. The steric bulk of the methoxy and ester groups can also play a role in directing incoming reagents to less hindered positions.

Applications in Advanced Organic Synthesis and Material Sciences

Building Block for Complex Organic Molecules

The presence of the bromine atom at the 5-position of the pyridine (B92270) ring makes Methyl 5-bromo-6-methoxynicotinate an ideal substrate for a range of cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks from simpler precursors.

Notably, this compound is a valuable participant in Suzuki-Miyaura coupling reactions. This palladium-catalyzed reaction involves the coupling of the brominated pyridine with a boronic acid or ester. This methodology allows for the introduction of a wide array of aryl, heteroaryl, or alkyl substituents at the 5-position of the pyridine ring, paving the way for the synthesis of highly functionalized and sterically hindered biaryl compounds.

The reactivity of the bromo group also extends to other important transformations such as Stille, Heck, and Sonogashira coupling reactions, further expanding the repertoire of synthetic possibilities. These reactions are instrumental in the synthesis of complex natural products and medicinally relevant scaffolds.

Table 1: Cross-Coupling Reactions Utilizing this compound

Reaction Name Catalyst Coupling Partner Bond Formed
Suzuki-Miyaura Palladium Boronic acid/ester C-C
Stille Palladium Organotin reagent C-C
Heck Palladium Alkene C-C
Sonogashira Palladium/Copper Terminal alkyne C-C

Precursor in Heterocyclic Compound Synthesis

Beyond its role in cross-coupling reactions, this compound serves as a key starting material for the synthesis of a variety of other heterocyclic compounds. The existing pyridine ring can be further elaborated, or the substituents can be chemically modified to facilitate cyclization reactions, leading to the formation of fused heterocyclic systems.

For instance, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other condensation reactions. Subsequent intramolecular reactions, often targeting the adjacent methoxy (B1213986) group or the pyridine nitrogen, can lead to the construction of bicyclic and polycyclic heterocyclic frameworks. These complex heterocyclic structures are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.

Development of Advanced Materials

The unique electronic and structural properties of the nicotinic acid scaffold, combined with the ability to introduce diverse functionalities via the bromo substituent, make this compound a promising candidate for the development of advanced materials.

While specific examples of the direct polymerization of this compound are not extensively documented, its derivatives are valuable monomers for the synthesis of functional polymers. Through cross-coupling reactions, the bromo group can be replaced with a polymerizable group, such as a vinyl or styrenyl moiety. The resulting functionalized nicotinate (B505614) monomer can then be incorporated into polymer chains via various polymerization techniques.

The inclusion of the polar nicotinate unit can enhance the properties of the resulting polymers, such as their solubility, thermal stability, and adhesion to surfaces. These characteristics are highly desirable for applications in specialty coatings, where tailored surface properties are crucial.

The pyridine ring is an electron-deficient aromatic system, and when incorporated into larger conjugated structures, it can impart unique electronic and photophysical properties. By utilizing this compound as a building block, researchers can synthesize novel conjugated polymers and small molecules for applications in organic electronics.

Through reactions like the Suzuki or Stille coupling, extended π-conjugated systems can be constructed, incorporating the electron-accepting nicotinate core. These materials are being investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to tune the electronic properties of the final material by carefully selecting the coupling partners for the bromo-nicotinate scaffold is a key advantage in the design of next-generation electronic and photonic devices.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) for Reactivity Prediction and Hotspot Identification

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules. chemrxiv.org By calculating the electron density, DFT methods can elucidate a molecule's geometric and electronic properties. For Methyl 5-bromo-6-methoxynicotinate, a DFT analysis would typically commence with geometry optimization to find the most stable three-dimensional arrangement of its atoms.

Subsequent calculations can determine key electronic properties that govern reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. tandfonline.comresearchgate.net A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to calculate various reactivity descriptors. The molecular electrostatic potential (MEP) map, for instance, visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This allows for the prediction of sites susceptible to electrophilic or nucleophilic attack. researchgate.net For this compound, the bromine atom, the methoxy (B1213986) group, and the ester functional group would be key areas of interest in an MEP analysis.

Natural Bond Orbital (NBO) analysis can also be performed to understand hyperconjugative interactions and charge delocalization within the molecule, providing deeper insight into its stability and electronic structure. tandfonline.com

Table 1: Hypothetical DFT-Calculated Properties for this compound and Related Compounds

PropertyDescriptionHypothetical Value for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.-6.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.-1.8 eV
HOMO-LUMO Gap Difference in energy between HOMO and LUMO; indicates chemical reactivity.4.7 eV
Dipole Moment A measure of the net molecular polarity.2.5 D

Note: The values in this table are hypothetical and serve to illustrate the types of data obtained from DFT calculations on similar substituted pyridine (B92270) molecules.

Molecular Docking Simulations for Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule (ligand) to the active site of a target protein (receptor).

For this compound, molecular docking simulations could be employed to explore its potential interactions with various biological targets. Given its structural similarity to nicotinic acid, a relevant target for investigation could be the nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov The process would involve obtaining the three-dimensional structure of the target receptor, often from a protein data bank.

The docking simulation would then place the this compound molecule into the binding site of the receptor in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, typically expressed in kcal/mol. The results can reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the amino acid residues of the receptor's active site.

Table 2: Illustrative Molecular Docking Results for a Nicotinic Acid Derivative with a Hypothetical Receptor

ParameterDescriptionExample Value
Binding Affinity The predicted strength of the interaction between the ligand and the receptor.-7.2 kcal/mol
Interacting Residues Amino acids in the receptor's active site that form key interactions with the ligand.TyrA:93, TrpB:149, LeuC:104
Hydrogen Bonds Specific hydrogen bond interactions between the ligand and the receptor.O (methoxy) with TyrA:93 OH

Note: This table provides an example of the kind of data generated from a molecular docking simulation and is not based on actual results for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov The fundamental principle is that the variation in the biological activity of a group of molecules can be correlated with changes in their physicochemical properties, which are in turn determined by their molecular structure.

To develop a QSAR model for a class of compounds including this compound, a dataset of molecules with known biological activities (e.g., receptor binding affinities) would be required. For each molecule, a set of molecular descriptors would be calculated. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, volume, and surface area.

Electronic descriptors: Dipole moment, HOMO/LUMO energies (often derived from DFT calculations).

Hydrophobic descriptors: LogP (partition coefficient).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that links the descriptors to the biological activity. A robust QSAR model should have good predictive power, which is typically assessed through internal and external validation techniques. nih.gov Such a model could then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent or selective compounds.

Kinetic and Thermodynamic Modeling of Reactions

Computational methods can also be applied to model the kinetics and thermodynamics of chemical reactions involving this compound. This is particularly useful for understanding reaction mechanisms and optimizing reaction conditions.

Kinetic modeling aims to understand the rate at which a reaction proceeds. This involves calculating the activation energy of the reaction, which is the energy barrier that must be overcome for the reaction to occur. mdpi.com Transition state theory can be used in conjunction with DFT calculations to locate the transition state structure and determine the activation energy. By comparing the activation energies of different possible reaction pathways, the most likely reaction mechanism can be identified. For enzyme-catalyzed reactions, kinetic models can help to elucidate the catalytic mechanism and the factors influencing the reaction rate. nih.govresearchgate.net

Table 3: Key Parameters in Kinetic and Thermodynamic Modeling

ParameterDescriptionApplication to this compound
Gibbs Free Energy of Reaction (ΔG°) The overall energy change of a reaction at standard conditions; indicates spontaneity.Predicting the equilibrium position of its synthesis or hydrolysis.
Enthalpy of Reaction (ΔH°) The heat absorbed or released during a reaction at constant pressure.Determining if a reaction is exothermic or endothermic.
Activation Energy (Ea) The minimum energy required to initiate a chemical reaction.Predicting the rate of a reaction, such as a substitution or coupling reaction.
Rate Constant (k) A proportionality constant that relates the rate of a reaction to the concentrations of the reactants.Quantifying the speed of a reaction under specific conditions.

Analytical Methodologies for Characterization and Reaction Monitoring

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous identification and structural characterization of Methyl 5-bromo-6-methoxynicotinate. These techniques provide detailed information about the compound's elemental composition, molecular weight, and the connectivity of its atoms.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive confirmation of the molecular formula of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

Key fragmentation pathways for esters often involve the loss of the alkoxy group. libretexts.org For this compound, this would correspond to the loss of the methoxy (B1213986) group (-OCH3) from the ester functionality. Additionally, cleavage of the bond adjacent to the carbonyl group can lead to the formation of a stable acylium ion. libretexts.org The presence of the pyridine (B92270) ring and its substituents will also influence the fragmentation, potentially leading to characteristic losses of small neutral molecules.

Chromatographic-Mass Spectrometric Techniques (GC-MS, LC-MS) for Purity and Mixture Analysis

The coupling of chromatographic separation with mass spectrometric detection provides a powerful tool for analyzing the purity of this compound and for identifying impurities or byproducts in reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds. For the analysis of nicotinic acid derivatives like this compound, which are esters, GC-MS can be directly applied. researchgate.netresearchgate.netacs.org The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then provides mass spectra for each separated component, allowing for their identification. A study on the analysis of dihalonicotinic acids demonstrated the successful use of GC-MS after converting the acids to their methyl esters, a form analogous to the target compound. uark.edu This suggests that GC-MS is a viable method for the analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that can be applied to a wider range of compounds, including those that are not sufficiently volatile or stable for GC analysis. For pyridine derivatives, which can be hydrophilic, LC-MS is often the method of choice. helixchrom.comresearchgate.net Various LC methods, including reversed-phase and mixed-mode chromatography, can be employed to separate this compound from related compounds. helixchrom.comsielc.com The use of MS detection allows for sensitive and specific identification. A study on pyridine/quinoline derivatives highlighted the utility of LC-MS in structure and purity determination, noting that molecular ions are often the base peaks. researchgate.net For halogenated compounds, the isotopic signature of bromine would be a key identifier in the mass spectrum. nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Product Isolation and Analysis

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the primary techniques for the purification and quantitative analysis of this compound. These methods offer high resolution and sensitivity for separating complex mixtures.

HPLC methods for the analysis of pyridine and its derivatives are well-established. helixchrom.comhelixchrom.com For a compound like this compound, a reversed-phase HPLC method would typically be employed. This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The retention time of the compound is a key parameter for its identification.

UPLC, which utilizes smaller particle sizes in the stationary phase and higher operating pressures, offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and increased sensitivity. sielc.com While specific HPLC or UPLC methods for this compound are not detailed in the available literature, methods developed for similar structures like other nicotinic acid derivatives can be readily adapted. researchgate.netsielc.comsielc.com For instance, a method for separating pyridinecarboxylic acid isomers on a mixed-mode column highlights the ability of modern chromatography to resolve closely related structures. sielc.com

Below is a representative table of HPLC conditions that could be adapted for the analysis of this compound, based on methods for related compounds.

Representative HPLC Parameters for Analysis of Nicotinic Acid Derivatives

ParameterConditionReference
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) researchgate.net
Mobile PhaseGradient of Acetonitrile and Water (with potential additives like formic acid for improved peak shape) helixchrom.comsielc.com
Flow Rate1.0 mL/min helixchrom.com
DetectionUV at a suitable wavelength (e.g., 254 nm or 275 nm) helixchrom.com
Injection Volume1-10 µL helixchrom.com

Methodologies for Investigating In Vitro and In Vivo Metabolic Transformations

Understanding the metabolic fate of this compound is crucial for assessing its potential biological activity and persistence. In vitro and in vivo studies, supported by advanced analytical techniques, are used to identify and quantify its metabolites.

In Vitro Metabolism: In vitro studies typically involve incubating the compound with liver microsomes, hepatocytes, or other cellular fractions that contain drug-metabolizing enzymes. acs.org A study on the in vitro metabolism of nicotinate (B505614) esters in hairless mouse skin demonstrated that these compounds can be hydrolyzed to nicotinic acid during skin permeation. nih.gov This suggests that a primary metabolic pathway for this compound could be the hydrolysis of the methyl ester to form 5-bromo-6-methoxynicotinic acid. Another potential metabolic transformation is the O-demethylation of the methoxy group, a common reaction for methoxy-substituted aromatic compounds. acs.org

In Vivo Metabolism: In vivo studies involve administering the compound to a model organism and analyzing biological samples (e.g., plasma, urine, feces) for the presence of the parent compound and its metabolites.

The analysis of metabolites in these studies heavily relies on LC-MS/MS. This technique provides the sensitivity and selectivity needed to detect and identify low concentrations of metabolites in complex biological matrices. nih.govresearchgate.netnih.govresearchgate.net The mass spectrometer can be operated in a full-scan mode to search for potential metabolites or in a targeted mode (e.g., selected reaction monitoring) to quantify known metabolites. High-resolution mass spectrometry is particularly valuable for determining the elemental composition of unknown metabolites.

The following table summarizes potential metabolic reactions for this compound based on the metabolism of related compounds.

Potential Metabolic Transformations of this compound

Metabolic ReactionPotential MetaboliteGeneral Reference
Ester Hydrolysis5-bromo-6-methoxynicotinic acid nih.gov
O-DemethylationMethyl 5-bromo-6-hydroxynicotinate acs.org
Oxidative DebrominationMethyl 6-methoxy-5-hydroxynicotinate routledge.com

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Transformations and Reaction Catalysis

The reactivity of the pyridine (B92270) ring, particularly when substituted with a bromine atom, opens a vast landscape for novel synthetic transformations. Future research is poised to move beyond traditional cross-coupling reactions to explore more intricate and efficient methods for functionalization.

Advanced Catalytic Systems: The development of novel catalyst systems is a primary focus for expanding the synthetic utility of bromopyridines like Methyl 5-bromo-6-methoxynicotinate. researchgate.netnumberanalytics.com While palladium-catalyzed reactions are well-established, research is increasingly directed towards more sustainable and cost-effective transition metals. researchgate.net Furthermore, the application of photocatalysis and electrocatalysis offers milder reaction conditions and unique selectivity profiles for pyridine functionalization. numberanalytics.com Ruthenium-based catalysts, for instance, have shown promise in the direct arylation of phenylpyridines with aryl bromides, a methodology that could be adapted for this compound. mdpi.com

C-H Bond Functionalization: A significant emerging area is the direct functionalization of C-H bonds, which circumvents the need for pre-functionalized starting materials. mdpi.comnih.gov For this compound, this could involve the selective activation of the C-H bonds on the pyridine ring, enabling the introduction of new substituents in a highly controlled manner. This approach streamlines synthesis and reduces waste. mdpi.comnih.gov

Innovative Reaction Pathways: Researchers are exploring unconventional reaction pathways, such as domino reactions and migratory cross-coupling, to construct complex molecular architectures from simple pyridine precursors. nih.govresearchgate.net These strategies allow for the formation of multiple chemical bonds in a single synthetic operation, significantly enhancing efficiency. The development of methods for the 4-substitution of 3-bromopyridines through pyridyne intermediates presents an exciting avenue for creating novel derivatives. researchgate.net

Table 1: Potential Catalytic Systems for Novel Transformations of this compound

Catalytic SystemTransformation TypePotential ApplicationKey Advantages
Ruthenium(II) complexesC-H ArylationDirect introduction of aryl groupsHigh selectivity, atom economy
Copper-based catalystsHeteroarylborationFormation of C-B bondscine-Substitution possibilities
Chiral Transition Metal CatalystsAsymmetric SynthesisEnantioselective functionalizationAccess to chiral molecules
Photocatalysts (e.g., Iridium, Ruthenium)Radical-mediated pathwaysMild reaction conditionsHigh functional group tolerance
ElectrocatalysisRedox-neutral transformationsAvoidance of stoichiometric reagentsSustainable synthesis

Expanded Applications in Rational Drug Design and Advanced Material Science

The pyridine scaffold is a privileged structure in medicinal chemistry and a versatile building block in materials science. nih.govresearchgate.net The specific substitution pattern of this compound provides a unique starting point for the design of novel molecules with tailored properties.

Rational Drug Design: Pyridine derivatives are integral to a wide range of pharmaceuticals, including drugs for cancer, infectious diseases, and neurological disorders. researchgate.netnih.govnih.gov The methoxy (B1213986) and bromo groups on this compound can be strategically modified to optimize binding to biological targets and improve pharmacokinetic properties. nih.gov The development of multitarget-directed ligands (MTDLs) is a growing area where this compound could serve as a key intermediate. nih.gov By incorporating a second pharmacophore, it may be possible to design drugs that act on multiple pathways simultaneously, a promising strategy for complex diseases. nih.gov

Advanced Material Science: The electronic properties of the pyridine ring make it a valuable component in the design of advanced materials. nih.gov Pyridine-based ligands are used in the construction of metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, catalysis, and sensing. mdpi.com The bromine atom on this compound can serve as a handle for polymerization or for anchoring the molecule to surfaces, enabling the creation of functional materials with tailored optical or electronic properties. nih.gov There is growing interest in developing pyridine-based materials for applications in electronics and photonics. businesswire.com

Table 2: Potential Applications of this compound Derivatives

FieldApplication AreaRationale
Rational Drug Design Anticancer AgentsThe pyridine scaffold is a known pharmacophore in oncology.
NeurotherapeuticsSubstituted pyridines can modulate neurotransmitter receptors. nih.gov
Antimicrobial AgentsPyridine derivatives have shown potent antibacterial and antifungal activity. nih.govnih.gov
Advanced Materials Metal-Organic Frameworks (MOFs)The nitrogen atom can coordinate to metal centers. mdpi.com
Organic Light-Emitting Diodes (OLEDs)Pyridine derivatives can exhibit useful photophysical properties.
Corrosion InhibitorsThe nitrogen atom can interact with metal surfaces to prevent corrosion. businesswire.com

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Discovery

De Novo Drug Design: AI and ML are powerful tools for de novo drug design, where algorithms generate novel molecular structures with desired biological activities. nih.gov By learning from the structures and properties of known active compounds, these models can propose new derivatives of this compound that are predicted to have enhanced therapeutic potential. This data-driven approach can significantly shorten the early stages of drug discovery.

Materials Discovery: In materials science, AI can be used to predict the properties of new materials based on their chemical structure. By screening virtual libraries of derivatives of this compound, AI algorithms could identify candidates with desirable electronic, optical, or mechanical properties for specific applications, guiding synthetic efforts toward the most promising targets. aip.org The integration of AI promises a future where the discovery and synthesis of new molecules are more efficient, predictable, and tailored to specific needs. researchgate.net

Q & A

Q. What synthetic routes are commonly employed for the preparation of Methyl 5-bromo-6-methoxynicotinate, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves bromination and methoxylation of nicotinate precursors. For example, direct bromination at the 5-position of a methoxynicotinate scaffold can be achieved using N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–25°C). Methyl esterification via Fischer esterification or coupling with methyl halides may precede or follow bromination, depending on precursor availability. Reaction efficiency is optimized by monitoring reaction progress via TLC or HPLC, adjusting stoichiometry of brominating agents, and ensuring anhydrous conditions to avoid hydrolysis .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Key techniques include:
  • NMR : 1H^1\text{H}, 13C^{13}\text{C}, and 2D NMR (e.g., HSQC, HMBC) to resolve aromatic proton environments and confirm substitution patterns. The methoxy group typically appears as a singlet (~δ 3.8–4.0 ppm), while bromine’s deshielding effect shifts adjacent protons downfield.
  • FTIR/Raman : Identify carbonyl (C=O, ~1700 cm1^{-1}) and methoxy (C-O, ~1250 cm1^{-1}) stretches. Raman spectroscopy can distinguish bromine’s heavy-atom effect on ring vibrations .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (C8H7BrNO3\text{C}_8\text{H}_7\text{BrNO}_3, expected m/z260.96m/z \approx 260.96) and isotopic patterns characteristic of bromine.

Q. What are the critical considerations for handling and storing this compound to ensure stability during experiments?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or thermal degradation. Use desiccants to minimize moisture. Handle in a fume hood with nitrile gloves and lab coats to avoid skin contact. Monitor for decomposition via periodic NMR or TLC, especially if stored for extended periods .

Advanced Research Questions

Q. How can crystallographic data obtained for this compound be refined using SHELX software, and what are common pitfalls in structure determination?

  • Methodological Answer :
  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation. Ensure crystal quality (no twinning, adequate diffraction limits).
  • Refinement in SHELXL : Initialize with SHELXS for structure solution, then refine using SHELXL with anisotropic displacement parameters for non-H atoms. Apply restraints for disordered methoxy or ester groups. Common pitfalls include overfitting weak data (adjust RintR_{\text{int}} thresholds) and misinterpreting heavy-atom (Br) effects on electron density maps. Validate geometry using CHECKCIF .

Q. What strategies are recommended for resolving discrepancies between computational modeling (e.g., DFT) and experimental spectroscopic data for this compound?

  • Methodological Answer :
  • Vibrational Frequency Analysis : Compare DFT-computed IR/Raman spectra (using B3LYP/6-311+G(d,p)) with experimental data. Scale factors (~0.97) adjust for anharmonicity. Mismatches in methoxy or carbonyl regions may indicate conformational flexibility or solvent effects in experiments.
  • NMR Chemical Shift Prediction : Use tools like ACD/Labs or Gaussian-based calculations (e.g., GIAO method). Discrepancies >0.5 ppm may suggest incorrect tautomer assignments or crystal-packing effects unaccounted for in gas-phase models .

Q. How can researchers analyze potential reaction intermediates or by-products when synthesizing this compound using advanced chromatographic or spectroscopic methods?

  • Methodological Answer :
  • LC-MS/MS : Employ reverse-phase HPLC coupled with tandem MS to separate and identify brominated intermediates (e.g., di-bromo by-products) or ester hydrolysis products. Use isotopic pattern analysis to distinguish bromine-containing species.
  • In Situ Monitoring : ReactIR or Raman spectroscopy tracks real-time changes in carbonyl or Br-related bands during synthesis. Quench aliquots at intervals for off-line NMR analysis to map reaction pathways .

Notes on Data Contradiction Analysis

  • Crystallographic vs. Spectroscopic Data : If SCXRD indicates planar geometry while DFT predicts slight distortion, consider temperature-dependent XRD or neutron diffraction to resolve thermal motion artifacts. Cross-validate with solid-state NMR .
  • Unexpected By-Products : Use GC-MS or preparative TLC to isolate impurities. Compare retention times/spots with known standards or synthesize suspected by-products for direct comparison .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.